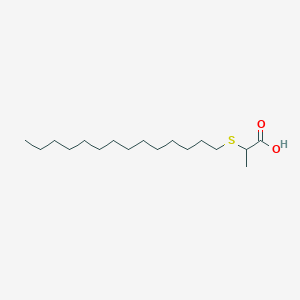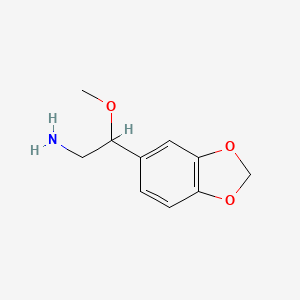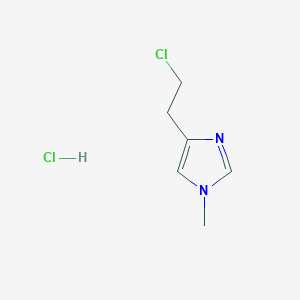
2-(Tetradecylthio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetradecylthio)propanoic acid is an organic compound with the molecular formula C17H34O2S It is a derivative of propanoic acid, where a tetradecylthio group is attached to the second carbon of the propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylthio)propanoic acid typically involves the reaction of tetradecylthiol with a suitable propanoic acid derivative. One common method is the esterification of propanoic acid followed by the introduction of the tetradecylthio group through a substitution reaction. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetradecylthio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tetradecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted propanoic acid derivatives.
Applications De Recherche Scientifique
2-(Tetradecylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Tetradecylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The tetradecylthio group can interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may inhibit certain enzymes or proteins, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecylthioacetic acid: Similar in structure but with an acetic acid backbone.
2-(Dodecylthio)propanoic acid: Similar but with a shorter dodecylthio group.
2-(Hexadecylthio)propanoic acid: Similar but with a longer hexadecylthio group.
Uniqueness
2-(Tetradecylthio)propanoic acid is unique due to its specific tetradecylthio group, which imparts distinct chemical and biological properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C17H34O2S |
|---|---|
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-tetradecylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
Clé InChI |
VPJRNEVIRPBAJO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCSC(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 3-[4-(2-pyridinyl)-2-thiazolyl]-](/img/structure/B12111948.png)
![Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-](/img/structure/B12111950.png)
![6-{[(2,6-Dimethylphenoxy)acetyl]amino}hexanoic acid](/img/structure/B12111953.png)





![Methyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B12112004.png)


![9-Fluorobenzo[h]-1,6-naphthyridine-5-carbonitrile](/img/structure/B12112029.png)
